molecular formula C15H17N3O B5788756 N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine

Cat. No. B5788756
M. Wt: 255.31 g/mol
InChI Key: NGLVIFBDNDEZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine, also known as FPBA, is a benzimidazole derivative that has gained attention in the scientific community for its potential applications in research. This compound has shown promise in various fields of study, including biochemistry, pharmacology, and neuroscience. In

Mechanism of Action

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the activity of these receptors by binding to a site distinct from the neurotransmitter binding site. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its modulation of GABA-A receptors, it has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in neurotransmitter release. This suggests that this compound may have a role in regulating synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine is its specificity for GABA-A receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, its limited solubility in water and low bioavailability may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Further research is needed to determine its efficacy and safety in humans. Additionally, its effects on other neurotransmitter systems and its potential as a tool for studying synaptic transmission warrant further investigation.
In conclusion, this compound, or this compound, is a benzimidazole derivative with potential applications in various fields of scientific research. Its ability to modulate GABA-A receptors and inhibit voltage-gated calcium channels make it a useful tool for studying synaptic transmission and the regulation of neuronal excitability. While further research is needed to fully understand its potential, this compound holds promise as a valuable tool for advancing our understanding of the nervous system.

Synthesis Methods

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine can be synthesized through a multistep process involving the condensation of 2-aminobenzimidazole with 2-furylacetaldehyde, followed by reduction and alkylation reactions. This process yields a white crystalline powder with a melting point of 117-119°C.

Scientific Research Applications

N-(2-furylmethyl)-1-propyl-1H-benzimidazol-2-amine has been used in various scientific studies due to its ability to bind to certain receptors and modulate their activity. One such application is in the study of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA-A receptors, making it a potential candidate for the treatment of anxiety and other neurological disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-propylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h3-8,10H,2,9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLVIFBDNDEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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